Bestatin

Vue d'ensemble

Description

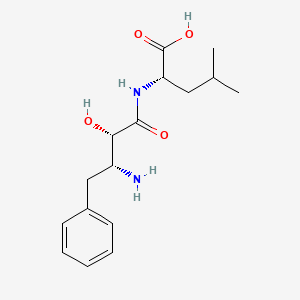

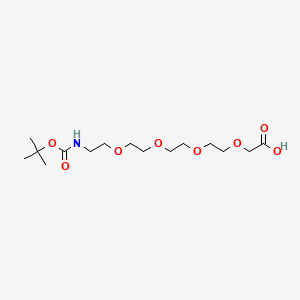

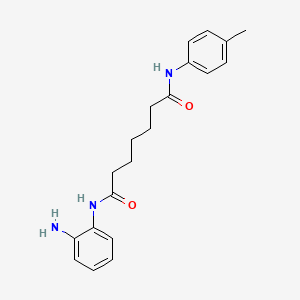

[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a peptide.

[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a natural product found in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.

Applications De Recherche Scientifique

Adjuvant immunomodulateur dans les vaccins

Bestatin a été reconnu comme une petite molécule immunomodulatrice puissante qui déclenche des réponses immunitaires robustes et durables en tant qu'adjuvant dans les vaccins viraux . Il a été évalué en tant que nouvel adjuvant à petite molécule pour les vaccins inactivés contre la fièvre aphteuse (FMD). Le vaccin FMD formulé avec de la bestatine a amélioré l'immunité précoce, intermédiaire et particulièrement à long terme chez les animaux expérimentaux (souris) et les animaux cibles (porcs) .

Traitement du cancer du sein

This compound sert de chimiothérapie adjuvante, déclenchant l'apoptose dans les cellules cancéreuses . Ses effets sur les cellules souches du cancer du sein triées (BCSCs) provenant de lignées cellulaires du cancer du sein ont été étudiés. Les résultats ont indiqué que la bestatine inhibe la migration et la prolifération des cellules du cancer du sein en réduisant la nature souche des BCSCs in vitro et in vivo .

Régulation du système immunitaire

This compound a été utilisé comme outil pour élucider le rôle physiologique de certaines exopeptidases mammifères dans la régulation du système immunitaire .

Croissance tumorale et invasion

This compound a été reconnu comme jouant un rôle dans la croissance des tumeurs et leur invasion des tissus environnants .

Dégradation des protéines cellulaires

This compound a été utilisé pour étudier la dégradation des protéines cellulaires .

Stimulateur et restaurateur hématopoïétique

This compound a été identifié comme un stimulateur et restaurateur pan-hématopoïétique .

Inhibiteur des peptides opioïdes naturels

This compound a été reconnu comme inhibant plusieurs peptides opioïdes naturels .

Amélioration de la prolifération de la moelle osseuse humaine normale

This compound a été utilisé comme immunomodulateur pour améliorer la prolifération de la moelle osseuse humaine normale pour former des colonies CFU-GM .

Mécanisme D'action

Target of Action

Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in various physiological processes, including protein degradation, immune response modulation, and cell signaling .

Mode of Action

This compound exerts its effects by binding to its target enzymes and inhibiting their activity . As a competitive inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction . This interaction leads to changes in cellular processes that these enzymes are involved in, such as protein degradation and immune response .

Biochemical Pathways

The inhibition of aminopeptidases by this compound affects several biochemical pathways. For instance, it has been shown to reduce the stemness of breast cancer stem cells (BCSCs) by regulating the cell cycle, leading to increased cell apoptosis and decreased cell proliferation . Moreover, this compound has been found to protect endopeptides against catabolism, exhibiting analgesic activity .

Pharmacokinetics

The pharmacokinetics of this compound in mice are dependent on the route of administration . It has a short half-life (1.69 min t1/2 α and 12.8 min t1/2 β), but a high initial serum level following intravenous administration . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), this compound has longer half-lives . The maximum area under the curve (concentration×time), which is indicative of the drug’s bioavailability, occurs following intravenous and intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs . In addition, it triggers apoptosis in cancer cells . This compound also enhances the immune response, as evidenced by its use as an adjuvant in viral vaccines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including pH and the presence of other molecules, can affect the binding of this compound to its target enzymes. Additionally, the drug’s therapeutic activity is associated with its pharmacokinetics, requiring aggressive (either daily or twice daily injection, especially following oral administration) and high-dose administration due to its brief serum half-life .

Analyse Biochimique

Biochemical Properties

Bestatin interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can affect numerous biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been found to inhibit the migration and proliferation of cells by reducing the stemness of breast cancer stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of aminopeptidases, thereby inhibiting their activity. This can lead to changes in protein degradation processes within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein degradation. It interacts with aminopeptidases, which are enzymes involved in the final stages of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell .

Subcellular Localization

It’s known that this compound can interact with aminopeptidases located in various compartments within the cell, potentially affecting its activity or function .

Propriétés

Numéro CAS |

58970-76-6 |

|---|---|

Formule moléculaire |

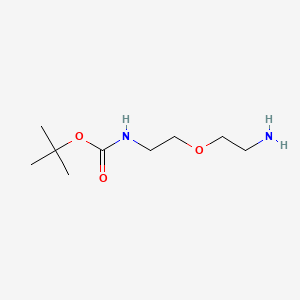

C16H24N2O4 |

Poids moléculaire |

308.37 g/mol |

Nom IUPAC |

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22) |

Clé InChI |

VGGGPCQERPFHOB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Apparence |

White solid powder |

Key on ui other cas no. |

58970-76-6 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-amino-2-hydroxy-4-phenylbutyryl-L-leucine bestatin bestatin, (D-Leu)-(R-(R*,R*))-isomer bestatin, (D-Leu)-(R-(R*,S*))-isomer bestatin, (D-Leu)-(S-(R*,S*))-isomer bestatin, (L-Leu)-(R-(R*,R*))-isomer bestatin, (L-Leu)-(R-(R*,S*))-isomer bestatin, (L-Leu)-(S-(R*,R*))-isomer bestatin, (L-Leu)-(S-(R*,S*))-isomer, hydrochloride ubenimex |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)